molecular formula C5H5ClN6 B1297847 2-chloro-6-hydrazinyl-9H-purine CAS No. 5404-88-6

2-chloro-6-hydrazinyl-9H-purine

Cat. No. B1297847
CAS RN: 5404-88-6
M. Wt: 184.59 g/mol
InChI Key: QCFNQRYMMJROEN-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinyl-9H-purine is a chemical compound that is part of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purines, including this derivative, are widely studied for their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is related to other purine derivatives that have been synthesized and analyzed for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of purine hydrazinylidene derivatives, which are closely related to 2-chloro-6-hydrazinyl-9H-purine, has been achieved through a regioselective reaction. Specifically, 2,6-dichloropurine reacts with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds. This method aligns with green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. The regioselectivity of the chlorine substitution in the purine ring is a critical aspect of the synthesis, ensuring that the desired product is obtained with high specificity .

Molecular Structure Analysis

The molecular structure of the synthesized purine derivatives, including those similar to 2-chloro-6-hydrazinyl-9H-purine, has been confirmed using various spectroscopic techniques. Proton and carbon nuclear magnetic resonance (1H and 13C NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis have been employed to ascertain the structure of these compounds. The HMBC NMR technique, in particular, has been used to establish the regioselectivity of the chlorine substitution, which is crucial for understanding the reactivity and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related purine derivatives has been studied under various conditions. For instance, 2-amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis in the presence of DABCO when refluxed in water, leading to a dihydro-oxo product. Additionally, this compound reacts with hydroxide ions at room temperature or with an alcohol and potassium carbonate at elevated temperatures to yield alkoxy-substituted purines. These reactions are catalyzed by DABCO, demonstrating the compound's reactivity towards nucleophilic substitution and its potential for further functionalization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chloro-6-hydrazinyl-9H-purine are not detailed in the provided papers, the properties of similar purine derivatives can be inferred. Typically, purine compounds exhibit a range of solubilities in different solvents, which can be manipulated through functional group modifications. The stability of these compounds under various conditions, such as temperature and pH, is also an important consideration for their practical applications. The reactivity towards hydrolysis and alcoholysis indicates that these purine derivatives can be used to synthesize a variety of other compounds with potential biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-6-hydrazinyl-9H-purine serves as a versatile intermediate in the synthesis of various biologically active compounds. For example, it has been used in the regioselective synthesis of purine hydrazinylidene derivatives, showcasing its utility in creating compounds with potential applications in medicinal chemistry (Kapadiya et al., 2019). This process illustrates the compound's role in facilitating the development of new chemical entities that could be explored for various therapeutic uses.

Biological Activity

2-chloro-6-hydrazinyl-9H-purine derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. One study highlighted the synthesis and screening of purine derivatives for activity against M. tuberculosis, with certain compounds showing promising results as potential antituberculosis drugs (Bakkestuen et al., 2005). This research demonstrates the compound's relevance in addressing global health challenges, such as tuberculosis, by serving as a foundation for developing new antimycobacterial agents.

Pharmaceutical Development

In the context of drug discovery, 2-chloro-6-hydrazinyl-9H-purine is a key precursor in the synthesis of A2B adenosine receptor agonists. These agonists have therapeutic potential, and their development involves modifying the purine nucleus to enhance selectivity and potency (Baraldi et al., 2007). This area of research is crucial for expanding our understanding of receptor biology and developing drugs that can precisely target specific pathways involved in diseases.

Antioxidant and Anti-inflammatory Properties

Studies on derivatives of 2-chloro-6-hydrazinyl-9H-purine have also investigated their potential antioxidant and anti-inflammatory activities. For instance, compounds derived from 2-chloro-6-hydrazinyl-9H-purine have been evaluated for their ability to inhibit lipid peroxidation and enzyme activity related to inflammation, demonstrating moderate antiproliferative activity and highlighting the compound's potential in developing treatments for inflammatory conditions (Thalassitis et al., 2014).

properties

IUPAC Name

(2-chloro-7H-purin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFNQRYMMJROEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968877
Record name 2-Chloro-6-hydrazinyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-hydrazinyl-9H-purine

CAS RN

5404-88-6
Record name 5404-88-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-hydrazinyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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